B1579316 3,5-Dimethy-D-Phenylalanine

3,5-Dimethy-D-Phenylalanine

Cat. No.: B1579316
M. Wt: 193.24
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

3,5-Dimethyl-D-phenylalanine, systematically named (2R)-2-amino-3-(3,5-dimethylphenyl)propanoic acid, is a non-proteogenic chiral amino acid derivative. Its molecular formula is C₁₁H₁₅NO₂ , with a molecular weight of 193.24 g/mol . The compound features a phenyl ring substituted with methyl groups at the 3- and 5-positions and a D-configuration at the α-carbon, distinguishing it from its L-enantiomer. The stereochemical designation (R) arises from the Cahn-Ingold-Prelog priority rules applied to the chiral center.

Structural Characteristics :

  • Aromatic core : A benzene ring with methyl groups at positions 3 and 5, creating a symmetrical substitution pattern.
  • Side chain : A propanoic acid group linked to the α-carbon, which bears the amino group.
  • Chirality : The D-configuration ensures the amino group occupies the R orientation in the Fischer projection.
Property Value Source
CAS Registry Number 259726-57-3 (L-enantiomer)
Molecular Formula C₁₁H₁₅NO₂
IUPAC Name (2R)-2-amino-3-(3,5-dimethylphenyl)propanoic acid
Optical Rotation Not reported N/A

The compound’s structural rigidity and hydrophobic aryl substituents influence its physicochemical behavior, including solubility and intermolecular interactions.

Historical Context in Chiral Amino Acid Research

The synthesis and application of 3,5-dimethyl-D-phenylalanine emerged alongside advancements in asymmetric synthesis and peptide engineering. Early work on dimethylphenylalanine derivatives, such as 2',6'-dimethylphenylalanine (Dmp), demonstrated their utility in opioid receptor modulation. These studies highlighted how alkyl substitutions on aromatic amino acids could enhance peptide stability and receptor binding specificity.

Key Developments :

  • Synthetic Methods : The Heck coupling reaction, employing palladium catalysts, enabled efficient aryl-alkyl bond formation for synthesizing 3,5-dimethylphenylalanine analogs.
  • Peptide Mimetics : Researchers incorporated dimethylated phenylalanine residues into peptides to reduce enzymatic degradation and improve bioavailability. For example, aromatic-cationic peptides with dimethyltyrosine analogs showed enhanced mitochondrial targeting.
  • Chiral Resolution : Techniques like diastereomeric salt formation and preparative HPLC were critical for isolating enantiomerically pure D-forms.

This compound’s development reflects a broader trend in medicinal chemistry to exploit steric and electronic modifications of canonical amino acids for drug design.

Position Within the Phenylalanine Derivative Family

3,5-Dimethyl-D-phenylalanine belongs to a class of modified phenylalanines with strategic substitutions on the aromatic ring. Its structural relatives include:

  • 4-Methyl-D-phenylalanine : Methyl substitution at the para position, used in studies of enzyme-substrate interactions.
  • 2,5-Dimethoxy-DL-phenylalanine : Methoxy groups alter electronic properties, impacting redox behavior.
  • N,N-Dimethyl-L-phenylalanine : Dimethylation of the amino group modifies hydrogen-bonding capacity.

Comparative Analysis :

Derivative Substitution Pattern Key Applications
3,5-Dimethyl-D-Phe 3,5-CH₃ Peptide backbone rigidity
4-Methyl-D-Phe 4-CH₃ Enzyme inhibition studies
2,5-Dimethoxy-DL-Phe 2,5-OCH₃ Antioxidant research

The 3,5-dimethyl configuration imposes unique steric constraints, making it valuable for designing constrained peptide loops or stabilizing β-sheet structures. Its symmetrical substitution minimizes electronic asymmetry, favoring applications requiring hydrophobic interactions without dipole effects.

In opioid receptor modulators, dimethylphenylalanine analogs contribute to enhanced binding kinetics by filling hydrophobic pockets in target proteins. This positions 3,5-dimethyl-D-phenylalanine as a versatile building block in synthetic biochemistry and pharmaceutical research.

Properties

Molecular Weight

193.24

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects

3,5-Dibromo-D-Phenylalanine
  • Molecular Formula: C₉H₉Br₂NO₂
  • Molecular Weight : 322.98 g/mol
  • Key Differences: Bromine substituents (electronegative, bulky) replace methyl groups. Higher molecular weight due to bromine atoms but lower than the Fmoc-protected 3,5-dimethyl derivative. Applications may favor halogenated derivatives in radiopharmaceuticals or heavy-atom crystallography .
3,5-Diiodo-L-Tyrosine
  • Molecular Formula: C₉H₉I₂NO₃
  • Molecular Weight : 432.99 g/mol
  • Key Differences: Iodine substituents and a hydroxyl group (para to the amino acid backbone) enable thyroid hormone precursor activity. Methyl groups in 3,5-Dimethyl-D-Phenylalanine enhance hydrophobicity, whereas iodine in diiodotyrosine supports hormone synthesis and metabolic regulation .
3,5-Dimethylphenol
  • Molecular Formula : C₈H₁₀O
  • Molecular Weight : 122.16 g/mol
  • Key Differences: Lacks the amino acid backbone, rendering it a simple aromatic alcohol. Methyl groups increase acidity (pKa ~10) compared to unsubstituted phenol, but the absence of functional groups limits its utility in peptide design .
Fmoc-Protected Derivatives
  • Fmoc-D-Phe(3,5-Me₂)-OH vs. Increased hydrophobicity improves lipid bilayer penetration, making it advantageous in cell-penetrating peptides compared to unmodified phenylalanine .
Memantine-Related Compound E
  • Molecular Formula: C₁₃H₂₁NO
  • Key Differences :
    • Features a dimethyladamantane group instead of a phenyl ring.
    • Demonstrates how dimethyl substitution on rigid scaffolds (e.g., adamantane) enhances blood-brain barrier penetration, a property shared with methylated phenylalanine in CNS-targeting peptides .
Data Table: Comparative Analysis
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
3,5-Dimethyl-D-Phenylalanine C₁₉H₂₁NO₄ 415.48 3,5-methyl Peptide synthesis, drug delivery
3,5-Dibromo-D-Phenylalanine C₉H₉Br₂NO₂ 322.98 3,5-bromo Radiopharmaceuticals
3,5-Diiodo-L-Tyrosine C₉H₉I₂NO₃ 432.99 3,5-iodo, 4-hydroxyl Thyroid hormone synthesis
3,5-Dimethylphenol C₈H₁₀O 122.16 3,5-methyl, hydroxyl Organic synthesis intermediates
Research Findings :
  • Synthetic Accessibility: Methylated derivatives like 3,5-Dimethyl-D-Phenylalanine are synthesized via palladium-catalyzed cross-coupling or direct alkylation, similar to methods for pyrenylmethoxy phenylmethanol derivatives . Brominated analogs require harsher conditions (e.g., bromine gas), increasing production complexity .
  • Biological Activity : Methyl groups in 3,5-Dimethyl-D-Phenylalanine improve proteolytic stability by 40% compared to unsubstituted phenylalanine in peptide models . In contrast, diiodotyrosine’s iodine atoms enable radioiodination for imaging but limit oral bioavailability due to high molecular weight .

Preparation Methods

Biocatalytic Asymmetric Synthesis from L-Phenylalanine

A highly selective and efficient biocatalytic approach to synthesize D-phenylalanine derivatives, potentially including 3,5-dimethyl-D-phenylalanine, involves stereoinversion of the corresponding L-amino acids.

  • Enzymatic Cascade Reaction
    Using recombinant Escherichia coli expressing L-amino acid deaminase (PmLAAD), L-phenylalanine is first deaminated to phenylpyruvic acid (PPA). Subsequently, meso-diaminopimelate dehydrogenase (StDAPDH) stereoselectively reductively aminates PPA to produce D-phenylalanine with >99% enantiomeric excess.

  • Cofactor Recycling
    A formate dehydrogenase system recycles NADPH, enhancing reaction efficiency and yield.

  • Optimization
    Reaction conditions such as enzyme concentrations, substrate load, temperature (around 45 °C), and pH (around 9.0) are optimized to maximize yield (up to 76.2%) and optical purity.

This method is concise, environmentally friendly, and offers high stereoselectivity, making it suitable for producing D-amino acids including substituted analogs like 3,5-dimethyl-D-phenylalanine if the corresponding L-substrate is available.

Dynamic Kinetic Resolution for D-Phenylalanine Preparation

Another industrially viable method involves dynamic kinetic resolution (DKR) of L-phenylalanine derivatives:

  • Step 1: Preparation of L-Phenylalanine Hydrochloride
    L-phenylalanine is reacted with hydrochloric acid in a molar ratio of 1:1–1.2 at room temperature and evaporated to dryness.

  • Step 2: Racemization and Resolution
    The L-phenylalanine hydrochloride is mixed with a racemization catalyst (various aldehyde-substituted pyridines, preferably 4-aldehyde pyridine), resolving agent dibenzoyl tartaric acid (L-DBTA), triethylamine, and solvent (methanol, ethanol, or propanol) at 45–80 °C. The racemization catalyst enables continuous conversion between L- and D-forms while the resolving agent selectively forms salts with D-phenylalanine.

  • Step 3: Isolation of D-Phenylalanine
    The D-phenylalanine L-DBTA disalt is treated with hydrochloric acid to dissociate the salt, followed by neutralization and ethanol washing to isolate pure D-phenylalanine.

  • Recovery of Resolving Agent
    The filtrate is acidified and evaporated to recover L-DBTA, improving process economy.

This method achieves high optical purity (>99%) and chemical purity with theoretical conversion rates approaching 100%, suitable for large-scale production.

Table 2: Dynamic Kinetic Resolution Process Parameters

Step Conditions Reagents/Materials Notes
L-Phe Hydrochloride Prep Room temp, molar ratio 1:1–1.2 L-Phe, HCl Complete dissolution and drying
Racemization & Resolution 45–80 °C, 0.5–2 h L-Phe HCl, L-DBTA, triethylamine, racemization catalyst, solvent Continuous racemization and salt formation
D-Phe Isolation Room temp, 10–30 min HCl, NH3, ethanol Salt dissociation, neutralization, washing
Resolving Agent Recovery pH 6 adjustment, evaporation Filtrate from step 3 Recycle L-DBTA

This method is well-documented for D-phenylalanine and can be adapted to substituted derivatives such as 3,5-dimethyl-D-phenylalanine by using appropriately substituted starting materials.

Summary Table of Preparation Methods for 3,5-Dimethyl-D-Phenylalanine

Method Type Key Features Advantages Limitations Yield/Optical Purity
Chemical Synthesis via Diazotization and Reduction Multi-step diazotization, azo coupling, reductive cleavage Short cycle, mild conditions, low cost Requires multiple steps, intermediate isolation Up to 92.5% (intermediate)
Biocatalytic Stereoinversion Enzymatic cascade from L-phenylalanine High stereoselectivity, eco-friendly Requires enzyme availability, substrate specificity ~76% yield, >99% ee
Dynamic Kinetic Resolution Racemization and resolution with L-DBTA High purity, scalable, catalyst recycling Requires resolving agents, catalyst optimization ~100% theoretical conversion, >99% purity
Molecularly Imprinted Polymers Selective binding for purification Enhances separation, reusable polymers Not a synthetic method per se N/A

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dimethyl-D-Phenylalanine, and how can reaction progress be monitored?

  • Methodological Answer : A common approach involves coupling 3,5-dimethylphenylamine with protected D-phenylalanine derivatives via acylation or alkylation reactions. For example, acylating agents like 2,2-diphenylacetyl chloride can react with 3,5-dimethylphenylamine under anhydrous conditions (e.g., in dichloromethane with a base such as triethylamine). Reaction progress should be monitored using thin-layer chromatography (TLC) with UV visualization or iodine staining. Final product purity is confirmed via reverse-phase HPLC and spectroscopic techniques (e.g., 1^1H/13^13C NMR, IR) .

Q. How should researchers characterize the stereochemical purity of 3,5-Dimethyl-D-Phenylalanine?

  • Methodological Answer : Chiral HPLC or capillary electrophoresis with a chiral stationary phase (e.g., cyclodextrin-based columns) is essential to confirm enantiomeric excess. Nuclear Overhauser Effect (NOE) NMR experiments can further resolve spatial configurations. Cross-referencing with NIST spectral databases ensures accuracy in peak assignments for IR and mass spectrometry .

Q. What solvent systems are optimal for recrystallizing 3,5-Dimethyl-D-Phenylalanine?

  • Methodological Answer : Polar aprotic solvents like dimethylformamide (DMF) or ethanol/water mixtures (80:20 v/v) are effective. Slow cooling from a saturated solution at 60°C yields high-purity crystals. Differential Scanning Calorimetry (DSC) can verify melting points and polymorphic stability .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be incorporated into 3,5-Dimethyl-D-Phenylalanine for metabolic studies?

  • Methodological Answer : Isotopic labeling at the methyl groups can be achieved via catalytic deuteration using Pd/C or PtO2_2 under D2_2 atmosphere. Alternatively, Suzuki-Miyaura coupling with deuterated boronic acids introduces labels at specific positions. LC-HRMS or 2^2H NMR tracks isotopic incorporation efficiency .

Q. What strategies resolve contradictions in enzymatic activity data involving 3,5-Dimethyl-D-Phenylalanine?

  • Methodological Answer : Discrepancies may arise from variations in enzyme sources (e.g., phenylalanine ammonia-lyase vs. hydroxylases) or assay conditions (pH, cofactors). Replicate experiments with standardized buffers (e.g., 50 mM Tris-HCl, pH 8.0) and controlled temperature (±0.5°C) improve reproducibility. Statistical tools like ANOVA identify significant outliers .

Q. How does 3,5-Dimethyl-D-Phenylalanine interact with aromatic amino acid hydroxylases, and what mechanistic insights can be gained?

  • Methodological Answer : Stopped-flow kinetics and X-ray crystallography reveal binding affinities and active-site interactions. For example, competitive inhibition assays with L-tyrosine or L-DOPA quantify substrate specificity. Computational docking (e.g., AutoDock Vina) models steric effects of the 3,5-dimethyl groups on enzyme catalysis .

Q. What analytical approaches differentiate between para- and meta-hydroxylated metabolites of 3,5-Dimethyl-D-Phenylalanine?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) fragments ions to confirm hydroxylation sites. 1^1H-13^13C HSQC NMR maps coupling constants for regioselective assignments. Comparative studies with synthetic standards (e.g., 3,5-dimethyl-4-hydroxy-D-phenylalanine) validate detection .

Data Analysis and Reporting Guidelines

Q. How should researchers document raw data and uncertainties in studies involving 3,5-Dimethyl-D-Phenylalanine?

  • Methodological Answer : Raw data (e.g., NMR FIDs, chromatograms) should be archived in open-access repositories (e.g., Zenodo) with metadata tags. Error margins in kinetic parameters (e.g., KmK_m, VmaxV_{max}) must report confidence intervals (95% CI). Appendices in manuscripts should include large datasets, while processed data (e.g., normalized enzyme activity plots) belong in the main text .

Q. What are the ethical considerations for handling 3,5-Dimethyl-D-Phenylalanine in vitro studies?

  • Methodological Answer : Adhere to institutional biosafety protocols (e.g., BSL-1 for non-pathogenic systems). Waste containing aromatic amines requires neutralization with 10% HCl before disposal. Material Safety Data Sheets (MSDS) for dimethylphenyl derivatives outline R-phrases (e.g., R24/25: toxic on contact or ingestion) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.